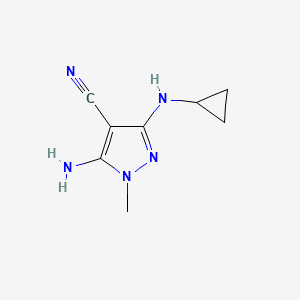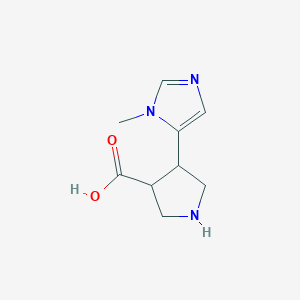
2-Tert-butylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, where a tert-butyl group and a thiol group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylcyclohexane-1-thiol typically involves the following steps:
Formation of tert-butylcyclohexane: This can be achieved by the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the thiol group: The thiol group can be introduced by reacting tert-butylcyclohexane with thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk alkylation: Using large reactors for the alkylation of cyclohexane with tert-butyl chloride.
Thiol introduction: Utilizing continuous flow reactors for the thiolation step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Tert-butylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the tert-butyl group, making it less sterically hindered.
2-Tert-butylcyclohexanol: Contains a hydroxyl group instead of a thiol group.
2-Tert-butylcyclohexanone: Contains a carbonyl group instead of a thiol group.
Uniqueness
2-Tert-butylcyclohexane-1-thiol is unique due to the presence of both the tert-butyl and thiol groups, which confer distinct chemical properties and reactivity. The steric hindrance provided by the tert-butyl group and the reactivity of the thiol group make it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C10H20S |
|---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
2-tert-butylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
QDEFMCLGCSVRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)





![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)



![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)

